5-Tert-butyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
Description
5-Tert-butyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound based on the pyrazolo[1,5-a]pyrimidine scaffold, a pharmacophore renowned for its versatility in medicinal chemistry. The molecule features:
- Position 3: A phenyl group, contributing to hydrophobic interactions and π-stacking in target binding.
- Position 5: A bulky tert-butyl substituent, enhancing steric bulk and lipophilicity.
This compound is hypothesized to exhibit kinase inhibitory or antimicrobial activity based on structural analogs . Its synthesis likely involves cyclization of pyrazole precursors with nitrogen nucleophiles, followed by functionalization at key positions .
Properties
IUPAC Name |
5-tert-butyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4/c1-16-10-12-25(13-11-16)20-14-19(22(2,3)4)24-21-18(15-23-26(20)21)17-8-6-5-7-9-17/h5-9,14-16H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSHJFBGVUYPMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to minimize waste and maximize yield .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need the presence of a catalyst or a specific solvent .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Pyrazolo[1,5-a]pyrimidines have demonstrated potential as inhibitors of mycobacterial ATP synthase for treating Mycobacterium tuberculosis (M.tb) .
Preparation Methods
The synthesis of 5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions.
- Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
- Introduction of the tert-butyl group: This is achieved through alkylation reactions using tert-butyl halides.
- Attachment of the methylpiperazinyl group: This step involves nucleophilic substitution reactions where the piperazine ring is introduced.
- Addition of the phenyl group: This is typically done through Suzuki-Miyaura coupling reactions, known for their efficiency and mild reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
- Chemistry: It is used as a building block for the synthesis of more complex molecules.
- Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
- Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituents at positions 3, 5, and 7. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogs
Notes:
- Ph : Phenyl; tBu : tert-butyl; Me : Methyl.
Key Findings
Substituent Effects on Bioactivity :
- Position 7 : Electron-donating groups (e.g., -OH) reduce antibacterial activity, while hydrophobic groups (e.g., 4-methylpiperidinyl) improve kinase binding .
- Position 5 : Bulky tert-butyl enhances hydrogen bonding in kinase inhibitors (e.g., Pim-1 IC50 = 45 nM) .
- Position 3 : Chlorophenyl increases cytotoxicity but may improve membrane penetration .
Physicochemical Properties :
- Solubility : Morpholine analogs (0.2 µg/mL) are more water-soluble than piperidine derivatives due to oxygen’s polarity .
- Lipophilicity : tert-butyl and aryl groups increase logP, affecting bioavailability and blood-brain barrier penetration .
Synthetic Pathways: Cyclization of 4-phenyl-1H-pyrazol-5-amine with uracil derivatives under basic conditions yields pyrazolo[1,5-a]pyrimidinones, which are chlorinated for further functionalization .
Biological Activity
5-Tert-butyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a compound of interest due to its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C22H28N4
- CAS Number : 899384-73-7
- Molecular Weight : 364.49 g/mol
The compound has been identified as a potent inhibitor of mycobacterial ATP synthase, making it a candidate for treating Mycobacterium tuberculosis (M.tb) infections. The binding of this compound to the ATP synthase enzyme disrupts ATP production in the bacteria, leading to growth inhibition. Studies suggest that it binds between the Atp-a and Atp-c subunits, occupying a hydrophobic space crucial for enzyme function .
Structure-Activity Relationships (SAR)
Research has demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine core can significantly impact biological activity. For instance:
- Substituents at the 3 and 5 positions : Various phenyl and alkyl groups have been tested, revealing that smaller substituents at these positions maintain activity while larger groups may hinder it due to unfavorable torsion angles .
- 7-substituted derivatives : Compounds with different side chains at position 7 have shown varying degrees of effectiveness against M.tb, with specific configurations yielding optimal activity .
Biological Activity Overview
The biological activity of this compound has been characterized through various assays:
Case Study 1: Antimycobacterial Efficacy
In vitro studies showed that derivatives of pyrazolo[1,5-a]pyrimidines, including our compound of interest, effectively inhibited M.tb growth. The most promising analogues were subjected to further pharmacokinetic studies demonstrating favorable liver microsomal stability and low hERG liability, indicating potential for further development as anti-tuberculosis agents .
Case Study 2: Cancer Treatment Potential
Research into the compound's role as a PLK4 inhibitor has shown that it can induce cell cycle arrest in cancer cells with intact p53 pathways, suggesting a dual role in both infectious disease treatment and oncology . The implications for cancer therapy are significant given the role of PLK4 in centriole biogenesis and its overexpression in various cancers.
Q & A
Q. Key Data :
| Parameter | Typical Range | Reference |
|---|---|---|
| Reaction Temp | 80–120°C | |
| Solvent | Pyridine, DMF, Ethanol | |
| Yield | 60–75% |
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
- 1H/13C NMR : Essential for confirming substitution patterns. For example, the tert-butyl group appears as a singlet at ~1.3 ppm (9H), while the 4-methylpiperidin-1-yl group shows characteristic methyl signals at ~1.0 ppm (3H) and piperidine ring protons between 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas. confirms derivatives with <2 ppm mass error .
- X-ray Crystallography : Resolves ambiguities in regiochemistry. used single-crystal X-ray to confirm the pyrazolo[1,5-a]pyrimidine core (R factor = 0.055) .
Q. Best Practices :
- Use deuterated DMSO or CDCl₃ for NMR solubility.
- Pair LC-MS with reverse-phase HPLC (C18 column) for purity assessment (>95%) .
Advanced: How do structural modifications at position 7 of the pyrazolo[1,5-a]pyrimidine core influence biological activity, particularly in kinase inhibition?
Answer:
Position 7 substitutions significantly modulate kinase affinity and selectivity:
- 4-Methylpiperidin-1-yl Group : Enhances solubility and binding to ATP pockets due to its basic nitrogen and hydrophobic methyl group. highlights this group’s role in improving IC₅₀ values against kinases like CDK2 (<100 nM) .
- Comparison with Other Groups : Trifluoromethyl or pyridinyl groups at position 7 () increase steric bulk, reducing off-target effects but potentially lowering solubility .
Q. Methodological Insight :
- Molecular Docking : Use software like AutoDock Vina to predict interactions with kinase active sites (e.g., hydrogen bonding with hinge regions).
- SAR Studies : Systematically vary substituents and assay against kinase panels (e.g., Eurofins KinaseProfiler) .
Advanced: What methodologies are recommended for resolving contradictory data in the biological activity profiles of structurally similar pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
Contradictions often arise from assay variability or subtle structural differences. Mitigation strategies include:
- Orthogonal Assays : Confirm kinase inhibition using both biochemical (e.g., ADP-Glo) and cellular (e.g., proliferation) assays .
- Metabolite Profiling : Use LC-MS/MS to rule out off-target effects from metabolic byproducts .
- Crystallographic Analysis : resolved activity discrepancies by correlating X-ray structures with IC₅₀ values .
Case Study :
A derivative with a 4-fluorophenyl group () showed inconsistent antiviral activity due to variable metabolic stability. Parallel artificial membrane permeability assays (PAMPA) identified poor bioavailability as the culprit .
Advanced: What are the key considerations in designing in vitro assays to evaluate the kinase inhibitory potential of 5-tert-butyl-substituted pyrazolo[1,5-a]pyrimidines?
Answer:
- Assay Conditions :
- ATP Concentration : Use near-physiological ATP levels (1 mM) to avoid artificial inhibition .
- Buffer Composition : Include 10 mM MgCl₂ and 0.01% Tween-20 to maintain kinase stability .
- Control Compounds : Include staurosporine (pan-kinase inhibitor) and DMSO controls to validate assay robustness .
- Data Normalization : Express inhibition as % activity relative to vehicle controls (n ≥ 3 replicates) .
Q. Example Protocol :
Incubate kinase (10 nM) with test compound (0.1–10 µM) and ATP/substrate.
Quench reaction with EDTA.
Quantify phosphorylation via ELISA or fluorescence .
Advanced: How can computational modeling guide the rational design of this compound analogs with improved selectivity?
Answer:
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors at position 1, hydrophobic groups at position 5) using tools like Schrödinger’s Phase .
- Free Energy Perturbation (FEP) : Predict binding affinity changes for substituent variations (e.g., replacing 4-methylpiperidin-1-yl with morpholine) .
- ADMET Prediction : Use QikProp to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration or oral bioavailability .
Validation : Compare computational predictions with experimental IC₅₀ values (e.g., achieved a correlation coefficient of R² = 0.89) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
